molecular formula C22H24N3O3P B515234 4-[(E)-{2-[BIS(2,6-DIMETHYLPHENOXY)PHOSPHORYL]HYDRAZIN-1-YLIDENE}METHYL]PYRIDINE

4-[(E)-{2-[BIS(2,6-DIMETHYLPHENOXY)PHOSPHORYL]HYDRAZIN-1-YLIDENE}METHYL]PYRIDINE

Cat. No.: B515234
M. Wt: 409.4g/mol
InChI Key: HHOHJHGXWVQEHJ-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate is a complex organic compound with the molecular formula C22H24N3O3P. This compound is known for its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form the corresponding phosphorochloridate. This intermediate is then reacted with hydrazine hydrate and 4-pyridinecarboxaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding phosphates or phosphonates.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate
  • O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphonate
  • O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphinate

Uniqueness

O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N3O3P

Molecular Weight

409.4g/mol

IUPAC Name

4-[(E)-[bis(2,6-dimethylphenoxy)phosphorylhydrazinylidene]methyl]pyridine

InChI

InChI=1S/C22H24N3O3P/c1-16-7-5-8-17(2)21(16)27-29(26,25-24-15-20-11-13-23-14-12-20)28-22-18(3)9-6-10-19(22)4/h5-15H,1-4H3,(H,25,26)/b24-15+

InChI Key

HHOHJHGXWVQEHJ-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OP(=O)(N/N=C/C2=CC=NC=C2)OC3=C(C=CC=C3C)C

SMILES

CC1=C(C(=CC=C1)C)OP(=O)(NN=CC2=CC=NC=C2)OC3=C(C=CC=C3C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(NN=CC2=CC=NC=C2)OC3=C(C=CC=C3C)C

Origin of Product

United States

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